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Compound of Interest

Compound Name: JNJ-47117096 hydrochloride

Cat. No.: B10800530 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor of Maternal

Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] It has

demonstrated significant activity in both biochemical and cell-based assays, making it a

valuable tool for cancer research and drug development. These application notes provide

detailed protocols for in vitro assays to characterize the activity of JNJ-47117096
hydrochloride.

Mechanism of Action

JNJ-47117096 hydrochloride primarily exerts its effects by inhibiting the kinase activity of

MELK and Flt3.[1][2] Inhibition of these kinases disrupts downstream signaling pathways

involved in cell cycle progression, proliferation, and survival. In cellular models, treatment with

JNJ-47117096 has been shown to cause a delay in the S-phase of the cell cycle, induce DNA

double-strand breaks, and activate the ATM-mediated DNA damage response, ultimately

leading to growth arrest and a senescent phenotype in cancer cells.[1][2]
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Target Kinase IC50 (nM)

MELK 23

Flt3 18

CAMKIIδ 810

Mnk2 760

CAMKIIγ 1000

MLCK 1000

Data sourced from MedChemExpress and Xcess Biosciences.[1][2]

Table 2: Cellular Activity of JNJ-47117096

Cell Line Assay Type Endpoint IC50 (µM)

Ba/F3 (Flt3-driven) Proliferation Growth Inhibition
1.5 (in absence of IL-

3)

MCF-7 Cell Cycle Analysis S-Phase Delay -

MCF-7 DNA Damage Induction of DSBs -

Data sourced from MedChemExpress and Xcess Biosciences.[1][2]

Experimental Protocols
In Vitro Kinase Inhibition Assay (MELK and Flt3)
This protocol describes a luminescence-based kinase assay to determine the IC50 value of

JNJ-47117096 hydrochloride against MELK and Flt3. The assay measures the amount of

ADP produced, which is directly proportional to kinase activity.

Materials:

Recombinant human MELK or Flt3 enzyme
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Kinase substrate (e.g., Myelin Basic Protein for Flt3)

JNJ-47117096 hydrochloride

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

ADP-Glo™ Kinase Assay Kit

White, opaque 96-well or 384-well plates

Luminometer

Protocol:

Compound Preparation: Prepare a 10 mM stock solution of JNJ-47117096 hydrochloride in

DMSO. Create a series of dilutions in kinase assay buffer to achieve final assay

concentrations ranging from 0.1 nM to 100 µM.

Master Mix Preparation: Prepare a master mix containing the kinase enzyme and its

substrate in the kinase assay buffer.

Assay Plate Setup:

Add 2.5 µL of the diluted JNJ-47117096 hydrochloride or DMSO (vehicle control) to the

appropriate wells.

Add 5 µL of the kinase/substrate master mix to each well.

Incubate at room temperature for 15 minutes.

Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The

final ATP concentration should be close to the Km value for the specific kinase.

Incubation: Incubate the plate at 30°C for 45-60 minutes.
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ADP Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of JNJ-47117096
hydrochloride relative to the DMSO control. Plot the percent inhibition against the log of the

compound concentration and fit the data to a dose-response curve to determine the IC50

value.

Preparation Assay Execution Detection & Analysis

Compound Dilution Add Compound

Master Mix

Add Master Mix Initiate Reaction (ATP) Incubate Stop & Detect Read Luminescence Data Analysis

Click to download full resolution via product page

In Vitro Kinase Assay Workflow

Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of JNJ-47117096 hydrochloride on the proliferation of

Ba/F3 cells.
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Materials:

Ba/F3 cells (and Flt3-driven Ba/F3 cells)

RPMI-1640 medium supplemented with 10% FBS and appropriate cytokines (e.g., IL-3)

JNJ-47117096 hydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well clear flat-bottom plates

Microplate reader

Protocol:

Cell Seeding: Seed Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in

100 µL of culture medium.

Compound Treatment: Prepare serial dilutions of JNJ-47117096 hydrochloride in culture

medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle

control (DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 value by plotting cell viability against the log of the compound

concentration.
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Cell Cycle Analysis by Flow Cytometry
This protocol is designed to analyze the effect of JNJ-47117096 hydrochloride on the cell

cycle distribution of MCF-7 cells.

Materials:

MCF-7 cells

DMEM supplemented with 10% FBS

JNJ-47117096 hydrochloride

Propidium Iodide (PI) staining solution (containing RNase A)

PBS

70% Ethanol (ice-cold)

Flow cytometer

Protocol:

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere

overnight. Treat the cells with various concentrations of JNJ-47117096 hydrochloride or

DMSO for 24-48 hours.

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70%

ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500

µL of PI staining solution.

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000

events per sample.
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Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.

Seed & Treat Cells

Harvest Cells

Fix Cells

Stain with PI

Flow Cytometry

Analyze Cell Cycle

Click to download full resolution via product page

Cell Cycle Analysis Workflow

Immunofluorescence Assay for DNA Double-Strand
Breaks (γH2AX)
This protocol is for detecting DNA double-strand breaks in MCF-7 cells treated with JNJ-
47117096 hydrochloride by staining for phosphorylated H2AX (γH2AX).

Materials:
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MCF-7 cells

JNJ-47117096 hydrochloride

4% Paraformaldehyde (PFA)

0.25% Triton X-100 in PBS

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

DAPI (4',6-diamidino-2-phenylindole)

Mounting medium

Fluorescence microscope

Protocol:

Cell Seeding and Treatment: Seed MCF-7 cells on glass coverslips in a 24-well plate. After

24 hours, treat the cells with JNJ-47117096 hydrochloride for the desired time.

Fixation and Permeabilization:

Wash the cells with PBS.

Fix with 4% PFA for 15 minutes at room temperature.

Wash with PBS.

Permeabilize with 0.25% Triton X-100 for 10 minutes.

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

Antibody Incubation:
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Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at

4°C.

Wash with PBS.

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution)

for 1 hour at room temperature in the dark.

Counterstaining and Mounting:

Wash with PBS.

Counterstain the nuclei with DAPI for 5 minutes.

Wash with PBS.

Mount the coverslips onto microscope slides using mounting medium.

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the

number of γH2AX foci per nucleus.
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JNJ-47117096 Induced DNA Damage Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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